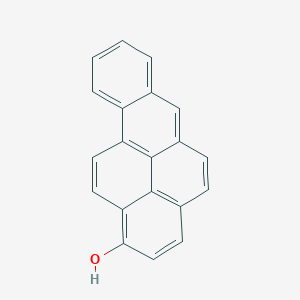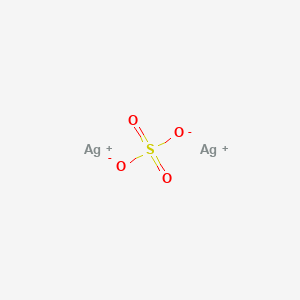
Silbersulfat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver sulfate is an inorganic compound with the chemical formula Ag₂SO₄. It is a white or slightly grayish crystalline solid at room temperature. This compound is odorless and photosensitive, meaning it can change when exposed to light. Silver sulfate is soluble in water, but its solubility decreases as the temperature decreases. It is also soluble in solutions of alkali chlorides, such as sodium, potassium, and ammonium chloride, where it forms soluble complex ions. The compound has a high melting point of 652.85°C and decomposes upon heating, producing silver, silver oxide, and sulfur trioxide .
Wissenschaftliche Forschungsanwendungen
Silver sulfate has a variety of applications in scientific research and industry:
Analytical Chemistry: It is used in polarography, a technique for measuring the current that flows in a solution as a function of an applied voltage.
Plating Processes: Silver sulfate provides a source of silver ions for processes such as silver plating and the manufacture of silver-containing chemicals.
Wirkmechanismus
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Silver Sulfate has been found to influence in vitro morphogenesis in many tissue culture experiments . The exact mechanism of this promotion is unclear, but it is believed to interfere with ethylene perception due to its water solubility .
Cellular Effects
Silver Sulfate has been shown to have significant effects on various types of cells. For instance, it has been found to promote transdifferentiation through influence on physiological biochemical changes essential for the developmental processes in Gladiolus hybridus .
Molecular Mechanism
It is believed to interact with certain biomolecules and enzymes, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of Silver Sulfate can change over time in laboratory settings. For example, it has been found to promote morphogenesis at higher levels through influence on physiological biochemical changes essential for the morphogenic parameters studied .
Vorbereitungsmethoden
Silver sulfate can be synthesized through a precipitation reaction by combining silver nitrate (AgNO₃) and a sulfate salt like sodium sulfate (Na₂SO₄) in an aqueous solution. The reaction is as follows: [ 2AgNO₃ + Na₂SO₄ \rightarrow Ag₂SO₄ + 2NaNO₃ ] The resulting silver sulfate precipitates out of the solution and can be purified by recrystallization from concentrated sulfuric acid, which expels traces of nitrate .
In industrial production, silver sulfate is often prepared by treating an aqueous solution of silver nitrate with sulfuric acid: [ 2AgNO₃ + H₂SO₄ \rightarrow Ag₂SO₄ + 2HNO₃ ] This method is efficient and yields high-purity silver sulfate .
Analyse Chemischer Reaktionen
Silver sulfate undergoes various chemical reactions, including:
Oxidation and Reduction: Silver sulfate can be reduced to metallic silver by reducing agents such as hydrogen gas or carbon monoxide. Conversely, it can be oxidized to form silver oxide and sulfur trioxide upon heating.
Substitution Reactions: Silver sulfate can react with halide ions to form silver halides and sulfate ions. For example[ Ag₂SO₄ + 2Cl⁻ \rightarrow 2AgCl + SO₄^{2-} ]
Complex Formation: Silver sulfate forms soluble complex ions with alkali chlorides, such as sodium chloride, potassium chloride, and ammonium chloride.
Vergleich Mit ähnlichen Verbindungen
Silver sulfate can be compared with other silver compounds such as silver nitrate (AgNO₃), silver chloride (AgCl), and silver oxide (Ag₂O).
Silver Nitrate (AgNO₃): Unlike silver sulfate, silver nitrate is highly soluble in water and is commonly used in photography, medicine, and as a precursor to other silver compounds.
Silver Chloride (AgCl): Silver chloride is known for its low solubility in water and is used in photographic paper and as an antimicrobial agent.
Silver Oxide (Ag₂O): Silver oxide is used in batteries and as a catalyst in various chemical reactions.
Silver sulfate is unique due to its specific solubility properties and its ability to form complex ions with alkali chlorides, making it valuable in certain industrial and analytical applications .
Eigenschaften
CAS-Nummer |
10294-26-5 |
|---|---|
Molekularformel |
AgH2O4S |
Molekulargewicht |
205.95 g/mol |
IUPAC-Name |
silver;sulfuric acid |
InChI |
InChI=1S/Ag.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI-Schlüssel |
XDNDXYZWMMAEPS-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[Ag+].[Ag+] |
Kanonische SMILES |
OS(=O)(=O)O.[Ag] |
Dichte |
5.45 at 68 °F (USCG, 1999) |
Key on ui other cas no. |
10294-26-5 19287-89-9 |
Physikalische Beschreibung |
Silver sulfate is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999) |
Piktogramme |
Corrosive; Environmental Hazard |
Verwandte CAS-Nummern |
19287-89-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



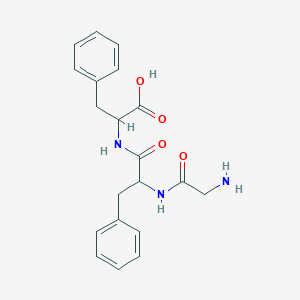
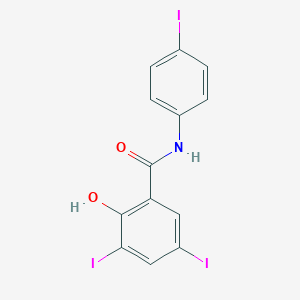

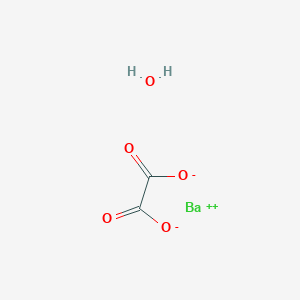
![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
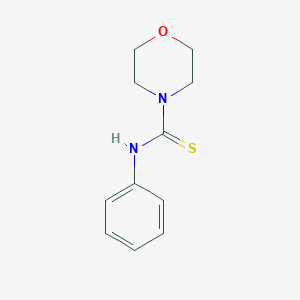
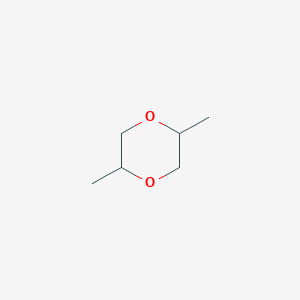
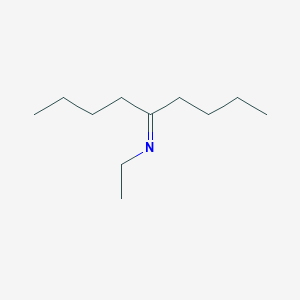
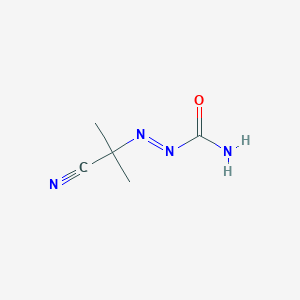
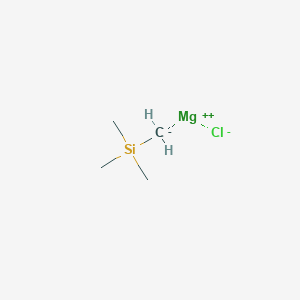
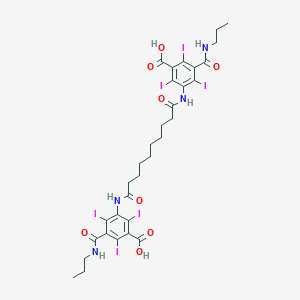
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
